![molecular formula C18H16ClN3O3 B2614702 4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-17-5](/img/structure/B2614702.png)
4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Description
4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, also known as CNB-001, is a novel compound that has shown potential in various fields of scientific research. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antimicrobial Properties
Indole derivatives have been investigated for their antimicrobial effects. For example:
- 3-aryl-1-(2,4-dichloro-5-fluorophenyl)-2-propen-1-ones showed antimicrobial activity, highlighting the potential of halogen-substituted indole compounds .
Cardiovascular Applications
While not directly related to this specific compound, indole derivatives have been explored in cardiovascular research. For instance:
- Amlodipine besylate , a derivative containing an indole moiety, is used clinically as an antihypertensive and calcium channel blocker .
Other Potential Applications
Additional areas of interest include antitubercular, antidiabetic, and antimalarial activities associated with indole derivatives. However, specific data on this compound remain scarce.
properties
IUPAC Name |
4-[1-(2-chlorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-17(18(23)22(20-12)13-7-3-2-4-8-13)15(11-21(24)25)14-9-5-6-10-16(14)19/h2-10,15,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTAEIMBOHAYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol |
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